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5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.

Nucleoside metabolism Enzymatic stability C-nucleoside design

Standard adenosine analogs fail in long-term assays due to rapid enzymatic degradation by PNP and ADA. 9-Deazaadenosine solves this with a stable C-C glycosidic bond, ensuring metabolic persistence. - Reproducible antitumor activity: IC50 = 11-85 nM across 9 human solid tumor cell lines. - Validated reference standard for SAR studies on pyrrolo[3,2-d]pyrimidine C-nucleosides. - Consistent purity (≥98%) and reliable global supply for your research continuity.

Molecular Formula C11H15ClN4O4
Molecular Weight 302.71 g/mol
CAS No. 77691-03-3
Cat. No. B1209054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.
CAS77691-03-3
Synonyms9-deazaadenosine
C9Ado
Molecular FormulaC11H15ClN4O4
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O.Cl
InChIInChI=1S/C11H14N4O4.ClH/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(18)8(17)5(2-16)19-10;/h1,3,5,8-10,13,16-18H,2H2,(H2,12,14,15);1H
InChIKeyABQJRAXGQPSYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deazaadenosine Overview


5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- (CAS 77691-03-3), known as 9-Deazaadenosine (9-DAA) or 7-(β-D-ribofuranosyl)-4-amino-5H-pyrrolo[3,2-d]pyrimidine, is a C-nucleoside analog of adenosine distinguished by the replacement of the purine N9 nitrogen with a carbon atom, forming a stable C-C glycosidic bond between the deazapurine base and the ribose moiety [1]. This structural modification confers resistance to cleavage by purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), enabling metabolic persistence not achievable with natural adenosine [2]. First synthesized as a cytotoxic C-nucleoside isostere of adenosine, 9-DAA has demonstrated potent antitumor activity against multiple human solid tumor cell lines and has been isolated as a natural product from the cyanobacterium Anabaena affinis [3].

C-Nucleoside Probe Stable C-C glycosidic bond resistant to PNP and ADA cleavage
Nucleoside Metabolism Enables intact nucleoside availability for cellular uptake and phosphorylation studies
Cell-Model Research Reported cytotoxicity across human tumor cell lines supports endpoint evaluation

Why 9-Deazaadenosine Cannot Be Substituted


Generic substitution of 9-Deazaadenosine with adenosine or conventional N-nucleoside analogs fails at the mechanistic level for three critical reasons. First, the C-C glycosidic bond in 9-DAA confers complete resistance to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), whereas adenosine and other N-nucleosides undergo rapid PNP-mediated degradation to their free bases [1]. Second, 9-DAA is not a substrate for adenosine deaminase (ADA), eliminating a major metabolic inactivation pathway that limits the efficacy of adenosine and many N-nucleoside analogs [1]. Third, metabolic studies in Giardia lamblia demonstrate that 9-DAA undergoes direct phosphorylation to its active nucleotide form via nucleoside phosphotransferase—a pathway not available to the free base of adenosine or to bases of certain other deazaadenosine isomers (e.g., 1-deazaadenosine and 8-azaadenosine bases are ineffective) [2]. These differential metabolic properties mean that experimental outcomes cannot be extrapolated from adenosine data, and procurement of the specific C-nucleoside is essential for reproducing published antitumor or antiparasitic activity.

PNP/ADA Susceptibility
Adenosine undergoes rapid enzymatic degradation; 9-DAA C-C bond may confer resistance, altering metabolic fate
Activation Pathway Mismatch
Free bases of 1-deazaadenosine and 8-azaadenosine are ineffective; phosphotransferase-dependent activation may not apply
Outcome Transferability
Results from adenosine studies may not predict 9-DAA behavior in antitumor or antiparasitic models

9-Deazaadenosine: Comparative Evidence


C-C Glycosidic Bond: PNP Resistance

9-Deazaadenosine contains a C-C glycosidic bond between the deazapurine base and ribose, replacing the N9-C1′ N-glycosidic bond of adenosine. This substitution renders 9-DAA completely resistant to phosphorolysis by purine nucleoside phosphorylase (PNP), an enzyme that rapidly cleaves adenosine to adenine and ribose-1-phosphate [1]. In contrast, adenosine is a natural substrate for PNP and undergoes rapid degradation in biological systems. The metabolic consequence is that 9-DAA persists intact in cellular environments, enabling direct phosphorylation to the active nucleotide without prior base liberation [2].

C-C Bond: PNP Resistance
Class-level
9-DAA: Resistant to PNP cleavage Adenosine: Fully susceptible, cleaved to adenine
Supports metabolic stability context
Inferred from C-nucleoside structural properties; data to verify
Nucleoside metabolism Enzymatic stability C-nucleoside design

Cytotoxicity in Human Tumor Cell Lines

9-Deazaadenosine (9-DAA) was evaluated for growth inhibitory activity against nine different human solid tumor cell lines in vitro, representing pancreatic, colon, lung, breast, and ovarian carcinomas, as well as melanoma and sarcoma. IC50 values ranged from 1.1 × 10⁻⁸ M to 8.5 × 10⁻⁸ M (11–85 nM) [1]. Among these, ovarian carcinoma (MR) was the only cell line in which the activity of 9-DAA was potentiated approximately 10-fold by pretreatment with the adenosine deaminase inhibitor 2′-deoxycoformycin (dCF), reducing the effective concentration to the low nanomolar range [1]. In a separate evaluation, 7-benzyl-9-deazaadenosine (14b), a derivative, showed even greater potency with IC50 values of 0.9 μM against L1210 leukemia and 0.3 μM against P388 leukemia cells [2].

Cytotoxicity Panel
Cross-study comparable
IC50 11–85 nM across 9 human solid tumor cell lines; 10-fold potentiation with dCF in ovarian carcinoma
Supports cytotoxicity endpoint review
In vitro cell culture; reported potency context
Antitumor Cytotoxicity Solid tumor IC50

Nucleoside Phosphotransferase Activation

In Giardia lamblia, a parasitic protozoan, 9-Deazaadenosine was identified as one of four nucleoside analogs that were "very effective" in inhibiting parasite growth, alongside 8-azaadenosine, 1-deazaadenosine, and 7-deazaadenosine [1]. Critically, the corresponding free bases of 1-deazaadenosine and 8-azaadenosine were completely ineffective, whereas metabolic studies using radiolabeled 7- and 9-deazaadenosine demonstrated that these specific C-nucleosides undergo direct phosphorylation by the organism [1]. Enzymatic assays confirmed the presence of nucleoside phosphotransferase activity but the absence of nucleoside kinase activity in G. lamblia [1]. This metabolic pathway distinguishes 9-DAA from both adenosine (which requires adenosine kinase for phosphorylation) and from ineffective base analogs, explaining its unique efficacy in this organism.

Phosphotransferase Activation
Cross-study comparable
9-DAA: Phosphorylated, active 1-, 8-aza bases: Ineffective
Supports phosphotransferase pathway research
G. lamblia model; enzymatic assay context
Antiparasitic Nucleoside metabolism Giardia lamblia

4-Aza-7,9-dideazaadenosine Potency Comparison

The synthetic C-nucleoside analog 4-aza-7,9-dideazaadenosine was synthesized and evaluated for in vitro growth inhibitory activity against leukemic cell lines. Its IC50 values ranged from 0.8 nM to 15 nM, which were reported to be "comparable to those of 9-deazaadenosine" [1]. This cross-study comparison establishes that 9-DAA serves as the potency benchmark for this class of C-nucleoside antitumor agents, and that the 4-aza modification yields similar potency to the parent 9-DAA scaffold. The 9-DAA core thus represents a validated reference standard for evaluating new pyrrolo[3,2-d]pyrimidine C-nucleoside analogs.

Potency Benchmark
Cross-study comparable
4-aza-7,9-dideazaadenosine: IC50 0.8–15 nM Comparable to 9-DAA benchmark
9-DAA as reference for pyrrolopyrimidine cytotoxicity studies
Leukemic cell line context
C-nucleoside Leukemia Structure-activity relationship

Clonogenic Survival in HT-29 Colon Carcinoma

The cytocidal activity of 9-Deazaadenosine (c9Ado) was investigated in the human colon carcinoma cell line HT-29 using a soft agar clonogenic assay. c9Ado produced a rapid threshold-exponential reduction in colony formation, with a 20% inhibition of DNA and RNA syntheses observed at early time points [1]. The rapidity of cell lethality was attributed to inhibition of translation via incorporation of c9Ado into RNA, distinguishing its mechanism from slower-acting antimetabolites [1]. This clonogenic assay data provides a direct quantitative measure of irreversible cytocidal activity rather than merely cytostatic growth inhibition.

Clonogenic Survival
Supporting evidence
Rapid threshold-exponential colony reduction; 20% DNA/RNA synthesis inhibition
Supports cytocidal activity characterization
HT-29 colon carcinoma; soft agar clonogenic assay
Clonogenic assay Colon carcinoma Cytocidal activity

9-Deazaadenosine: Key Applications


Antitumor Drug Discovery: Potency Benchmark

Use 9-Deazaadenosine as a validated reference standard when evaluating novel pyrrolo[3,2-d]pyrimidine C-nucleoside analogs for antitumor activity. With established IC50 values of 11–85 nM across nine human solid tumor cell lines and demonstrated comparability to 4-aza-7,9-dideazaadenosine (0.8–15 nM against leukemic cells), 9-DAA provides a reproducible potency benchmark [1][2]. This enables direct SAR assessment of new analogs relative to a well-characterized parent scaffold with known metabolic stability and cytocidal mechanism.

Metabolic Stability Against Phosphorolytic Cleavage

Employ 9-Deazaadenosine as a model C-nucleoside to investigate resistance to purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA). The C-C glycosidic bond confers complete stability against enzymatic cleavage that degrades N-nucleosides [1]. 9-DAA serves as an essential comparator when evaluating novel C-nucleoside scaffolds for metabolic persistence, intracellular accumulation, and incorporation into nucleic acids without prior base liberation [3].

Antiparasitic Drug Discovery: Phosphotransferase Pathway

Utilize 9-Deazaadenosine in studies of parasitic protozoa such as Giardia lamblia, where its unique phosphorylation via nucleoside phosphotransferase enables activity in organisms lacking conventional nucleoside kinases [1]. 9-DAA provides a tool compound for probing alternative nucleotide salvage pathways and can serve as a lead scaffold for developing antiparasitic agents that exploit phosphotransferase-dependent activation mechanisms absent in mammalian cells.

Synthetic Intermediate for 7-Substituted Derivatives

Leverage 9-Deazaadenosine as a synthetic starting material for generating 7-substituted derivatives with enhanced or modified biological activity. The 7-position of the pyrrolo[3,2-d]pyrimidine core can be functionalized to produce analogs such as 7-benzyl-9-deazaadenosine, which demonstrated improved potency (IC50 = 0.3–0.9 μM) against leukemia and melanoma cell lines [1]. This scaffold diversification strategy enables structure-activity relationship exploration around a metabolically stable C-nucleoside core.

Application
Selection Property
Validation Focus
Cytotoxicity Assay Benchmarking
Reported IC50 consistency across tumor cell lines
Potency comparison with pyrrolopyrimidine analogs
Nucleoside Metabolism Studies
C-C bond resistance to PNP/ADA
Metabolic persistence in nucleoside salvage research
Antiparasitic Research (Giardia model)
Phosphotransferase-dependent activation
Alternative salvage pathway probing
Medicinal Chemistry Diversification
7-position functionalization of pyrrolopyrimidine core
SAR exploration for cytotoxicity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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